molecular formula C14H14BrNO3S2 B4671132 2-(4-bromophenoxy)ethyl 3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate

2-(4-bromophenoxy)ethyl 3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate

Cat. No.: B4671132
M. Wt: 388.3 g/mol
InChI Key: VMSSRRITIOFMCF-UHFFFAOYSA-N
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Description

2-(4-bromophenoxy)ethyl 3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a bromophenoxy group attached to an ethyl chain, which is further connected to a thiazole ring with methyl and thioxo substitutions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the bromophenoxyethyl intermediate. This intermediate can be synthesized through the reaction of 4-bromophenol with ethylene oxide under basic conditions. The resulting product is then reacted with 3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylic acid chloride to form the final compound.

Industrial Production Methods

In an industrial setting, the synthesis process may be scaled up using continuous flow reactors or batch reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The bromophenoxy group can be oxidized to form a corresponding phenolic compound.

  • Reduction: : The thioxo group can be reduced to a thiol group.

  • Substitution: : The bromine atom in the bromophenoxy group can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: : Nucleophiles like sodium azide (NaN₃) can be used for substitution reactions.

Major Products Formed

  • Oxidation: : 4-bromophenol

  • Reduction: : 3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylic acid thiol

  • Substitution: : Various substituted phenols or amines depending on the nucleophile used.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a probe for studying biological systems due to its unique structure.

  • Medicine: : It could be explored for its pharmacological properties, potentially leading to the development of new drugs.

  • Industry: : It may find use in the production of advanced materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the bromophenoxy group and the thioxo-substituted thiazole ring. Similar compounds might include other bromophenoxy derivatives or thiazole derivatives, but the presence of both functional groups in this particular arrangement sets it apart.

List of Similar Compounds

  • 2-(4-bromophenoxy)ethanol

  • 3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylic acid

  • Other bromophenoxy-substituted thiazoles

Properties

IUPAC Name

2-(4-bromophenoxy)ethyl 3,4-dimethyl-2-sulfanylidene-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO3S2/c1-9-12(21-14(20)16(9)2)13(17)19-8-7-18-11-5-3-10(15)4-6-11/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMSSRRITIOFMCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=S)N1C)C(=O)OCCOC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-bromophenoxy)ethyl 3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
2-(4-bromophenoxy)ethyl 3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate
Reactant of Route 3
Reactant of Route 3
2-(4-bromophenoxy)ethyl 3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate
Reactant of Route 4
Reactant of Route 4
2-(4-bromophenoxy)ethyl 3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate
Reactant of Route 5
2-(4-bromophenoxy)ethyl 3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate
Reactant of Route 6
Reactant of Route 6
2-(4-bromophenoxy)ethyl 3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate

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